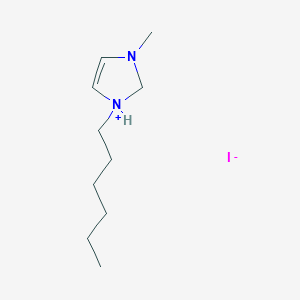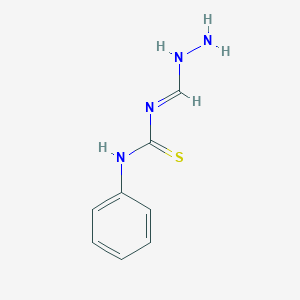
1H-Imidazolium, 1-hexyl-3-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a versatile compound widely used in various scientific and industrial applications due to its unique properties, such as high thermal stability, low volatility, and excellent solvating abilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazolium, 1-hexyl-3-methyl-, iodide can be synthesized through the alkylation of 1-methylimidazole with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of 1-hexyl-3-methylimidazolium iodide is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazolium, 1-hexyl-3-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The imidazolium ring can be oxidized to form imidazolium derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the iodide site, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and aprotic solvents like DMF are employed.
Major Products Formed:
Oxidation: Imidazolium oxides and hydroxides.
Reduction: Reduced imidazolium derivatives.
Substitution: Various substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-hexyl-3-methyl-, iodide is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: It is used in the study of biological membranes and as a medium for enzymatic reactions.
Medicine: Its antimicrobial properties make it useful in developing new antibiotics and antifungal agents.
Industry: It is employed in electrochemical applications, such as in batteries and fuel cells, and as a green solvent in chemical processes.
Wirkmechanismus
The mechanism by which 1H-Imidazolium, 1-hexyl-3-methyl-, iodide exerts its effects involves its interaction with biological membranes and enzymes. The imidazolium ring disrupts the cell membrane integrity, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to the active site, preventing substrate access.
Molecular Targets and Pathways:
Cell Membranes: Disruption of phospholipid bilayers.
Enzymes: Inhibition of key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-3-methylimidazolium iodide
1-Hexyl-3-methylimidazolium hexafluorophosphate
1-Hexyl-3-methylimidazolium chloride
Eigenschaften
IUPAC Name |
1-hexyl-3-methyl-1,2-dihydroimidazol-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.HI/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-9H,3-7,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOWMAXZYKBNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[NH+]1CN(C=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)




![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)


![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)


![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)

![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)
